molecular formula C8H7NO3 B1592098 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS No. 615568-24-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1592098
CAS No.: 615568-24-6
M. Wt: 165.15 g/mol
InChI Key: SUDWZZCLUSUTBF-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound with a unique structure that incorporates both pyridine and dioxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid.

    Reduction: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
  • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is unique due to the position of the aldehyde group, which can significantly influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDWZZCLUSUTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619209
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-24-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615568-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (24 g, 0.14 mol) in anhydrous CH2Cl2 (500 mL) was added activated MnO2 (25.0 g, 0.28 mol) at 0° C. in portions. The mixture was stirred at room temperature for 5 hours and another batch of activated MnO2 (25.0 g, 0.28 mol) was added in identical fashion. The mixture was stirred at room temperature overnight. The mixture was filtered through a Celite® pad and the filtrate was concentrated. The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:15 to 1:10) to yield 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde (16.0 g, 67%) as a yellow solid. MS (ES+) 166.2 (M+H)+. 1H NMR δ (CDCl3) 4.40 (s, 2H), 4.91 (s, 2H), 7.37 (d, 1H), 7.61 (d, 1H), 9.65 (s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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